molecular formula C12H17NOS B13859718 (R)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide

(R)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide

Cat. No.: B13859718
M. Wt: 223.34 g/mol
InChI Key: CFUOFKNOBNRBAS-OAHLLOKOSA-N
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Description

®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with 2-phenylethylidene. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include bases such as sodium hydride or potassium tert-butoxide, which facilitate the formation of the sulfinamide bond.

Industrial Production Methods

Industrial production of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfinamide to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: N-substituted sulfinamides

Scientific Research Applications

®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial for its effectiveness in asymmetric synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide
  • ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfonamide
  • ®-2-Methyl-N-(2-phenylethylidene)propane-2-thioamide

Uniqueness

®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide stands out due to its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

(R)-2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide

InChI

InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t15-/m1/s1

InChI Key

CFUOFKNOBNRBAS-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)S(=O)N=CCC1=CC=CC=C1

Origin of Product

United States

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